![molecular formula C17H21N7O2 B5570108 N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)

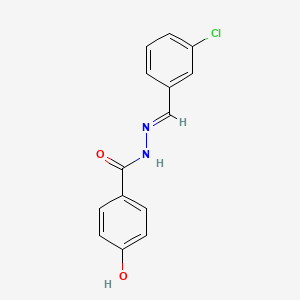

N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals that include the 1,2,4-triazole ring, a versatile heterocyclic system known for its relevance in medicinal chemistry and materials science due to its unique structural and electronic features.

Synthesis Analysis

The synthesis of related compounds often involves reactions starting from 4-amino-4H-1,2,4-triazole, which reacts with acetyl chloride in dry benzene or other conditions to afford various derivatives (Panchal & Patel, 2011). Various aromatic aldehydes and other reagents are used to introduce different functional groups, yielding a diverse range of triazole derivatives.

Molecular Structure Analysis

Structural characterization is typically performed using spectroscopic methods such as NMR and IR spectroscopy. X-ray diffraction techniques may also be employed to determine the crystal structure, revealing details like hydrogen bonding patterns and molecular conformations (Şahin et al., 2014).

Chemical Reactions and Properties

The 1,2,4-triazole ring in these compounds participates in various chemical reactions, forming different derivatives. These reactions are influenced by the presence of substituents on the triazole ring and the nature of the reacting partners. The resultant compounds often exhibit diverse biological activities (Demirbas et al., 2004).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound has been utilized in various synthetic processes, particularly in creating triazole derivatives. For example, a study by Ahmed et al. (2016) described the synthesis and spectral analysis of related 1,2,3-triazoles, highlighting the significance of intermolecular hydrogen bonding in stabilizing molecular structures, as seen through crystallographic studies (Ahmed et al., 2016).

Antimicrobial and Antifungal Applications

Compounds similar to the one have been synthesized and evaluated for their antimicrobial activities. Baviskar et al. (2013) investigated a series of thiazolidin-4-one derivatives for potential antimicrobial properties, revealing significant activity against various bacteria and fungi (Baviskar et al., 2013).

Corrosion Inhibition

Novel triazole derivatives, which are structurally related to the compound , have been explored as corrosion inhibitors. Nahlé et al. (2021) demonstrated the efficacy of such derivatives in protecting mild steel against corrosion, supported by electrochemical techniques and density functional theory calculations (Nahlé et al., 2021).

Cancer Research

In the realm of cancer research, derivatives of 1,2,4-triazole have shown promise. Šermukšnytė et al. (2022) synthesized 1,2,4-triazole-3-thiol derivatives, evaluating their impact on cancer cell migration and growth in various cancer cell lines, highlighting potential therapeutic applications (Šermukšnytė et al., 2022).

Neuropharmacological Research

Research into neurokinin-1 receptor antagonists, which includes triazole derivatives, has been conducted to develop orally active, water-soluble drugs for clinical use. Harrison et al. (2001) synthesized a compound with potential efficacy in treating conditions like emesis and depression (Harrison et al., 2001).

Propriétés

IUPAC Name |

N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2/c1-3-22-12-19-20-15(22)9-10-18-16(25)11-23-13(2)21-24(17(23)26)14-7-5-4-6-8-14/h4-8,12H,3,9-11H2,1-2H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFDNQDWCZKYQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CCNC(=O)CN2C(=NN(C2=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)

![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5570055.png)

![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)

![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)

![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)

![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)